4-Chloro-6-fluoropicolinonitrile

Catalog No.
S6888770
CAS No.
1807267-53-3
M.F
C6H2ClFN2
M. Wt
156.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-fluoropicolinonitrile

CAS Number

1807267-53-3

Product Name

4-Chloro-6-fluoropicolinonitrile

IUPAC Name

4-chloro-6-fluoropyridine-2-carbonitrile

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

InChI

InChI=1S/C6H2ClFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H

InChI Key

ZCWKSEZLANRBGU-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C#N)F)Cl

Canonical SMILES

C1=C(C=C(N=C1C#N)F)Cl

4-Chloro-6-fluoropicolinonitrile is an organic compound characterized by its unique chemical structure, which includes a chloro group at the fourth position and a fluorine atom at the sixth position of the picolinonitrile framework. Its molecular formula is C6H4ClFN2C_6H_4ClFN_2, and it features a pyridine ring with a cyano group attached to it. This compound is notable for its applications in medicinal chemistry and agricultural science, particularly as a building block for various biologically active molecules.

As 4-chloro-6-fluoropyridine-2-carbonitrile is primarily a research building block, a specific mechanism of action is not applicable. Its role lies in being a precursor for the synthesis of more complex molecules with potential biological activities.

  • Handle the compound with gloves and in a well-ventilated fume hood due to potential unknown health risks.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to proper chemical waste disposal regulations.

Chemical Building Block

-Chloro-6-fluoropyridine-2-carbonitrile (4-Cl-6-F-PCN) is a heterocyclic compound. Heterocyclic compounds are a class of organic molecules with a ring structure containing atoms other than carbon, such as nitrogen in this case. 4-Cl-6-F-PCN belongs to a specific group called fluorinated pyridines, which are pyridine molecules with one or more fluorine atoms substituted onto the ring.

Pyridines are a fundamental chemical scaffold found in many natural products and pharmaceuticals []. Due to the presence of the reactive nitrile group (C≡N), 4-Cl-6-F-PCN can be used as a building block in the synthesis of more complex molecules []. Scientists can exploit this reactivity to create new compounds with various functionalities.

Potential Applications

  • Drug Discovery: Fluorine substitution can be a valuable tool in medicinal chemistry to improve the properties of drug molecules []. Fluorination can enhance a molecule's binding to a target protein, metabolic stability, and membrane permeability []. Researchers investigating new drugs may explore 4-Cl-6-F-PCN as a starting material for the synthesis of novel drug candidates.
  • Functional Materials: Fluorinated pyridines are being investigated for their potential applications in functional materials such as organic electronics and liquid crystals []. The unique properties of 4-Cl-6-F-PCN, including the presence of both chlorine and fluorine atoms, could be of interest for researchers exploring new functional materials.
, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Fluorination Reactions: The compound can participate in fluorination processes, where the fluorine atom can be exchanged or modified under specific conditions.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, converting the nitrile group into a carboxylic acid.

These reactions enable the synthesis of diverse derivatives that may exhibit varying biological activities.

4-Chloro-6-fluoropicolinonitrile has shown significant biological activity, particularly in the context of its potential as an agrochemical and pharmaceutical agent. Research indicates that compounds with similar structures often exhibit herbicidal properties, making 4-chloro-6-fluoropicolinonitrile a candidate for further investigation in crop protection. Additionally, its structural features suggest potential interactions with biological targets involved in cellular signaling pathways.

The synthesis of 4-chloro-6-fluoropicolinonitrile can be achieved through various methods:

  • Halogenation: Starting from 6-fluoropicolinonitrile, halogenation reactions using chlorinating agents such as phosphorus pentachloride can introduce the chlorine atom at the fourth position.
  • Cyanation: The nitrile group can be introduced through cyanation reactions involving appropriate precursors.
  • Fluorination: Fluorine substitution can be carried out using fluoride sources like potassium fluoride under controlled conditions.

These methods allow for efficient production while maintaining high yields.

4-Chloro-6-fluoropicolinonitrile finds applications in several fields:

  • Agriculture: It serves as a potential herbicide or pesticide due to its biological activity against certain plant species.
  • Pharmaceuticals: As a synthetic intermediate, it is useful in developing new drugs targeting various diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound may also be explored for use in creating functional materials due to its unique chemical properties.

Interaction studies involving 4-chloro-6-fluoropicolinonitrile focus on its binding affinity to biological targets. Preliminary research suggests that this compound may interact with enzymes or receptors involved in metabolic pathways, potentially leading to altered physiological responses. Further studies are necessary to elucidate these interactions and their implications for drug design and development.

Several compounds share structural similarities with 4-chloro-6-fluoropicolinonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-4-fluoropicolinonitrileC6H4ClFN2C_6H_4ClFN_2Chlorine at the third position; similar reactivity
6-Chloro-3-fluoropicolinonitrileC6H4ClFN2C_6H_4ClFN_2Fluorine at the third position; different biological properties
5-Chloro-2-fluoropyridineC5H4ClFNC_5H_4ClFNDifferent ring structure; used in agrochemicals
2-Fluoro-3-chloropyridineC5H4ClFNC_5H_4ClFNSimilar reactivity; potential pharmaceutical applications

Uniqueness

The uniqueness of 4-chloro-6-fluoropicolinonitrile lies in its specific arrangement of halogen substituents on the picolinonitrile framework, which influences its reactivity and biological activity compared to other similar compounds. This structural specificity allows for targeted modifications that may enhance its efficacy as an agrochemical or pharmaceutical agent.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

155.9890539 g/mol

Monoisotopic Mass

155.9890539 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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